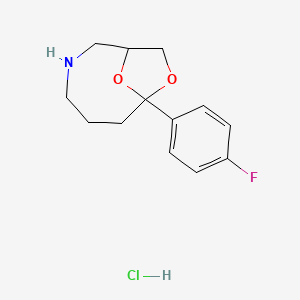
7-(4-Fluorophenyl)-8,10-dioxa-3-azabicyclo(5.2.1)decane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-Fluorophenyl)-8,10-dioxa-3-azabicyclo(521)decane hydrochloride is a chemical compound known for its unique bicyclic structure, which includes a fluorophenyl group and a dioxabicyclo moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Fluorophenyl)-8,10-dioxa-3-azabicyclo(5.2.1)decane hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of a fluorophenyl derivative with a dioxabicyclo precursor under controlled conditions. The reaction is often catalyzed by acids or bases, and the final product is isolated as a hydrochloride salt to enhance its stability and solubility .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
7-(4-Fluorophenyl)-8,10-dioxa-3-azabicyclo(5.2.1)decane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Applications De Recherche Scientifique
7-(4-Fluorophenyl)-8,10-dioxa-3-azabicyclo(5.2.1)decane hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in pain management and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-(4-Fluorophenyl)-8,10-dioxa-3-azabicyclo(5.2.1)decane hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. For instance, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Fluorophenyl)-9,10-dioxa-5-azabicyclo(5.2.1)decane hydrochloride
- 2,6-Dioxaspiro[4,5]decane derivatives
Uniqueness
7-(4-Fluorophenyl)-8,10-dioxa-3-azabicyclo(5.2.1)decane hydrochloride is unique due to its specific structural features, such as the combination of a fluorophenyl group and a dioxabicyclo moiety. This unique structure contributes to its distinct chemical and biological properties, setting it apart from similar compounds .
Propriétés
Numéro CAS |
84509-26-2 |
|---|---|
Formule moléculaire |
C13H17ClFNO2 |
Poids moléculaire |
273.73 g/mol |
Nom IUPAC |
7-(4-fluorophenyl)-8,10-dioxa-3-azabicyclo[5.2.1]decane;hydrochloride |
InChI |
InChI=1S/C13H16FNO2.ClH/c14-11-4-2-10(3-5-11)13-6-1-7-15-8-12(17-13)9-16-13;/h2-5,12,15H,1,6-9H2;1H |
Clé InChI |
FYTCVBQEZILHEA-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(OCC(O2)CNC1)C3=CC=C(C=C3)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















